molecular formula C19H15ClN2O3S B1226526 N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide

N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide

Cat. No. B1226526
M. Wt: 386.9 g/mol
InChI Key: WOLZFGWIQVCIDK-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

1. Crystal Structure Analysis

2. Potential Anticancer Activity

  • New benzodioxole-based dithiocarbamate derivatives, related to the chemical structure , have been synthesized and evaluated for their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, showing notable inhibitory effects and highlighting their potential as anticancer agents (Altıntop, Sever, Çiftçi, Kucukoglu, Özdemir, Soleimani, Nadaroğlu, & Kaplancıklı, 2017).

3. Exploration in Serotonin-3 (5-HT3) Receptor Antagonism

  • A series of related compounds have been synthesized and evaluated for their potential as serotonin-3 (5-HT3) receptor antagonists, showing potent activity and indicating possible applications in neurological or psychiatric disorders (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).

4. Antimicrobial and Antiproliferative Activities

  • Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for antimicrobial and anti-proliferative activities, suggesting their potential use in the treatment of infections and cancer (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

5. Matrix Metalloproteinase (MMP) Inhibition and Anticancer Effects

  • The compound and its derivatives have been studied for their inhibitory effects on matrix metalloproteinases (MMPs), which play a significant role in tumor progression. Some derivatives showed promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, suggesting their potential in cancer treatment (Özdemir, Sever, Altıntop, Temel, Atlı, Baysal, & Demirci, 2017).

6. Exploration in Anticancer Therapy

  • Various derivatives have been synthesized and evaluated for their potential as anticancer agents. Some derivatives have shown significant inhibitory activity on various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Wang, Qiu, Cui, Yang, Luo, Xing, Qiu, Bai, & Zhu, 2013).

properties

Product Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C19H15ClN2O3S/c1-11-17(9-12-2-7-15-16(8-12)25-10-24-15)26-19(21-11)22-18(23)13-3-5-14(20)6-4-13/h2-8H,9-10H2,1H3,(H,21,22,23)

InChI Key

WOLZFGWIQVCIDK-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide
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N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide
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N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide
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